molecular formula C5H4O4 B1253684 3,5-Dihydroxy-4H-pyran-4-one

3,5-Dihydroxy-4H-pyran-4-one

Cat. No.: B1253684
M. Wt: 128.08 g/mol
InChI Key: IGFDAUIQLNDPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4H-pyran-4-one can be synthesized through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat . This reaction typically occurs at temperatures around 150°C, and the presence of specific amino acids like proline can enhance the formation of this compound .

Industrial Production Methods: In industrial settings, the compound can be produced by optimizing the Maillard reaction conditions, such as adjusting the reactant ratios, temperature, and reaction time. The use of solid-state models and controlled environments ensures a higher yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxy-4H-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Its enol structure makes it particularly reactive in oxidation reactions, where it can form hydroxymaltol, another compound with strong antioxidant properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride are typically employed.

    Substitution: Halogenation reactions can occur using halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include hydroxymaltol and various substituted derivatives, which retain the antioxidant properties of the parent compound .

Comparison with Similar Compounds

3,5-Dihydroxy-4H-pyran-4-one is structurally similar to other pyranones like hydroxymaltol and maltol. its unique enol structure provides it with superior antioxidant properties compared to its analogs . Other similar compounds include:

Properties

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

3,5-dihydroxypyran-4-one

InChI

InChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H

InChI Key

IGFDAUIQLNDPME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CO1)O)O

Synonyms

rubiginol

Origin of Product

United States

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